Cyclo(L-prolyl-L-valyl)
Cyclo(L-prolyl-L-valyl)
Cyclo(L-Pro-L-Val) is a diketopiperazine formed by the fusion of valine and proline, reported as a secondary metabolite of fungi and bacteria. In Pseudomonas aeruginosa, cyclo(L-Pro-L-Val) is capable of activating N-acylhomoserine lactones (AHLs). Cyclo(L-Pro-L-Val) is also capable of activating or antagonizing other LuxR-based quorum-sensing systems.
Brand Name:
Vulcanchem
CAS No.:
2854-40-2
VCID:
VC0057749
InChI:
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1
SMILES:
CC(C)C1C(=O)N2CCCC2C(=O)N1
Molecular Formula:
C10H16N2O2
Molecular Weight:
196.25 g/mol
Cyclo(L-prolyl-L-valyl)
CAS No.: 2854-40-2
Reference Standards
VCID: VC0057749
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
CAS No. | 2854-40-2 |
---|---|
Product Name | Cyclo(L-prolyl-L-valyl) |
Molecular Formula | C10H16N2O2 |
Molecular Weight | 196.25 g/mol |
IUPAC Name | (3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Standard InChI | InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 |
Standard InChIKey | XLUAWXQORJEMBD-YUMQZZPRSA-N |
Isomeric SMILES | CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 |
SMILES | CC(C)C1C(=O)N2CCCC2C(=O)N1 |
Canonical SMILES | CC(C)C1C(=O)N2CCCC2C(=O)N1 |
Description | Cyclo(L-Pro-L-Val) is a diketopiperazine formed by the fusion of valine and proline, reported as a secondary metabolite of fungi and bacteria. In Pseudomonas aeruginosa, cyclo(L-Pro-L-Val) is capable of activating N-acylhomoserine lactones (AHLs). Cyclo(L-Pro-L-Val) is also capable of activating or antagonizing other LuxR-based quorum-sensing systems. |
Synonyms | (3S-trans)-Hexahydro-3-(1-methylethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione;_x000B_(S,S)-Hexahydro-3-isopropyl-pyrrolo[1,2-a]pyrazine-1,4-dione; (-)-(6S,9S)-Cyclo(prolylvalyl); Cyclo(L-Pro-L-Val); Cyclo(L-Val-L-Pro); Cyclo(L-prolyl-L-valine); Cyclo(L-prolyl-L- |
Reference | Citromycetins and bilains A-C: new aromatic polyketides and diketopiperazines from Australian marinederived and terrestrial Penicillium spp. Capon R.J. et al. J. Nat. Prod. 2007, 70, 1746.Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other Gram-negative bacteria. Holden M.T.G. et al. Mol. Microbiol. 1999, 33, 1254. |
PubChem Compound | 6992261 |
Last Modified | Nov 11 2021 |
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